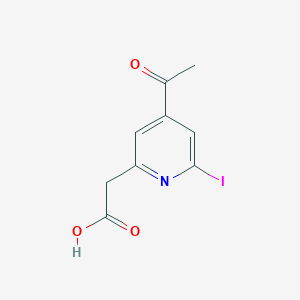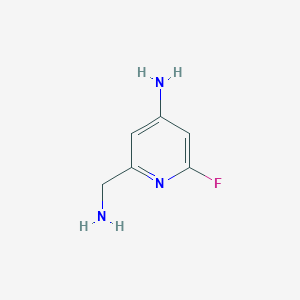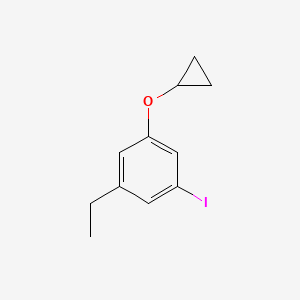
1-Cyclopropoxy-3-ethyl-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-ethyl-5-iodobenzene is an organic compound belonging to the class of aryl iodides It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-5-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by treatment with potassium iodide. The reaction conditions include the use of concentrated hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to avoid the evolution of nitrogen oxides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and product isolation would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-3-ethyl-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving aryl iodides.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-iodobenzene involves its interaction with molecular targets through its aryl iodide moiety. The iodine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use in research or industrial applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropylmethoxy-3-ethyl-5-iodobenzene
- 1-Cyclopropyloxy-3-iodobenzene
- 1-Cyclopropylmethoxy-3-iodobenzene
Comparison: Similar compounds may lack one of these groups or have different substituents, leading to variations in their properties and uses .
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3 |
InChI-Schlüssel |
RBKZRRPKUZCSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


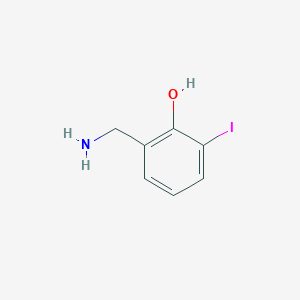
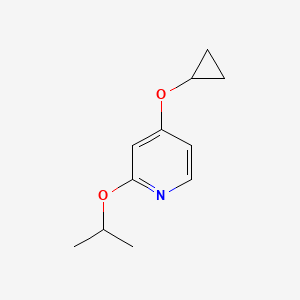
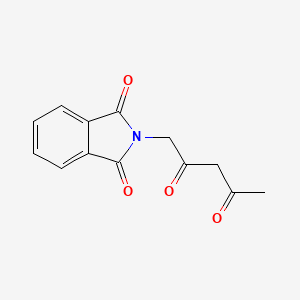
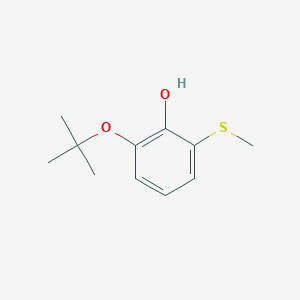
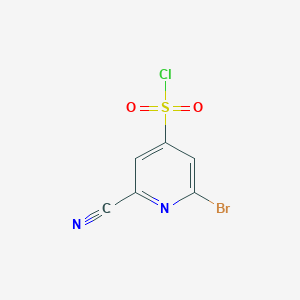
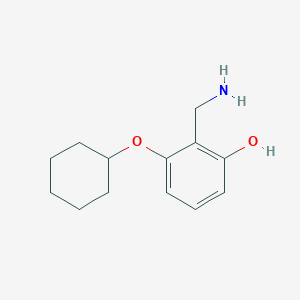
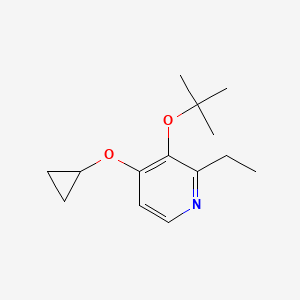
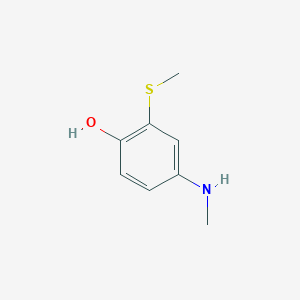
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
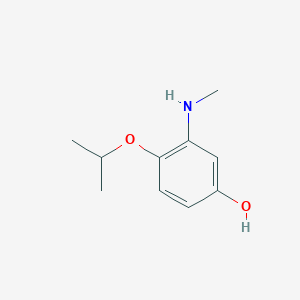
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
